N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1013769-86-2
VCID: VC4845513
InChI: InChI=1S/C23H24N6O3S/c1-4-32-20-9-11-21(12-10-20)33(30,31)28-19-7-5-18(6-8-19)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25)
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Molecular Formula: C23H24N6O3S
Molecular Weight: 464.54

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide

CAS No.: 1013769-86-2

Cat. No.: VC4845513

Molecular Formula: C23H24N6O3S

Molecular Weight: 464.54

* For research use only. Not for human or veterinary use.

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide - 1013769-86-2

Specification

CAS No. 1013769-86-2
Molecular Formula C23H24N6O3S
Molecular Weight 464.54
IUPAC Name N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethoxybenzenesulfonamide
Standard InChI InChI=1S/C23H24N6O3S/c1-4-32-20-9-11-21(12-10-20)33(30,31)28-19-7-5-18(6-8-19)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25)
Standard InChI Key VKQGJUBPMMYVBX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key subunits:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

  • 3,5-Dimethylpyrazole: A five-membered heterocycle with nitrogen atoms at positions 1 and 2, substituted with methyl groups at positions 3 and 5.

  • 4-Ethoxybenzenesulfonamide: A sulfonamide group attached to a para-ethoxy-substituted benzene ring.

The pyridazine and pyrazole rings are connected via an amino linker at position 3 of the pyridazine and position 1 of the pyrazole. The sulfonamide group is bonded to the phenyl ring through a sulfonyl bridge .

Table 1: Key Molecular Properties

PropertyValue
CAS No.1013769-86-2
Molecular FormulaC23H24N6O3S\text{C}_{23}\text{H}_{24}\text{N}_{6}\text{O}_{3}\text{S}
Molecular Weight464.54 g/mol
IUPAC NameN-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethoxybenzenesulfonamide
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
InChIKeyVKQGJUBPMMYVBX-UHFFFAOYSA-N

Synthesis and Structural Analogues

Structural Modifications and Activity Trends

Comparative studies of sulfonamide-substituted pyridazine-pyrazoles reveal:

  • Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance solubility and modulate electronic effects on the sulfonamide’s acidity, potentially influencing protein binding .

  • Pyrazole Methyl Groups: Improve metabolic stability by shielding reactive sites from oxidative enzymes .

Table 2: Comparison with Analogous Compounds

CAS No.Sulfonamide SubstituentMolecular WeightKey Structural Difference
1013769-86-24-Ethoxy464.54Reference compound
1019099-06-93,4-Dimethoxy480.50Added methoxy group

Physicochemical and Spectral Properties

Predicted Physicochemical Parameters

  • LogP: Estimated at 3.2 (indicating moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 3 donors, 8 acceptors.

  • Polar Surface Area: ~130 Ų, suggesting moderate membrane permeability .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, data from analogues provide insights:

  • 1H^1\text{H} NMR: Pyrazole methyl groups resonate at δ 2.1–2.3 ppm; pyridazine protons appear as doublets near δ 8.0–8.5 ppm .

  • IR: Sulfonamide S=O stretches observed at 1150–1350 cm⁻¹.

Hypothesized Biological Activities

Antimicrobial Activity

Azopyrazole derivatives demonstrate moderate activity against Staphylococcus aureus (MIC 32–64 μg/mL) and Escherichia coli (MIC 64–128 μg/mL) . The sulfonamide group’s ability to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, suggests potential antibacterial mechanisms.

Anti-Inflammatory Prospects

Sulfonamides inhibit cyclooxygenase-2 (COX-2), a target in inflammation management. Molecular docking studies of similar compounds show binding energies of −8.2 to −9.5 kcal/mol at COX-2’s active site .

Challenges and Future Directions

Knowledge Gaps

  • Experimental Bioactivity Data: No published studies directly test this compound’s efficacy.

  • Solubility and Stability: The ethoxy group’s impact on aqueous solubility remains unquantified.

Recommended Studies

  • In Vitro Screening: Prioritize antioxidant (DPPH assay) and antimicrobial (broth microdilution) profiling.

  • ADMET Modeling: Predict pharmacokinetic parameters using QSAR tools.

  • Synthetic Optimization: Explore greener catalysts (e.g., BiCl₃) to improve reaction yields.

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